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  • Product: 3-Amino-4-chloro-5-hydroxybenzoic acid
  • CAS: 93561-97-8

Core Science & Biosynthesis

Foundational

Halogenated 3-Amino-5-Hydroxybenzoic Acid Derivatives for Drug Discovery

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary The 3-amino-5-hydroxybenzoic acid (AHBA) core is a naturally occurring "privileged scaffold," forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-amino-5-hydroxybenzoic acid (AHBA) core is a naturally occurring "privileged scaffold," forming the biosynthetic starting point for a range of powerful antibiotics and antitumor agents, including the ansamycins and mitomycins.[1][2] Its inherent biological relevance makes it a compelling template for synthetic medicinal chemistry. This guide provides a technical exploration into the strategic derivatization of the AHBA core through halogenation—a cornerstone tactic in modern drug discovery. By introducing halogens, we can systematically modulate the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, and introduce the potential for halogen bonding, a critical non-covalent interaction in ligand-receptor binding.[3][4]

This document details the synthetic methodologies for creating regiochemically distinct halogenated AHBA analogues, explains the causal logic behind experimental choices, and outlines protocols for their biological evaluation. We will delve into the structure-activity relationships (SAR) that emerge from these modifications and present the framework for leveraging these derivatives in drug discovery programs, from library synthesis to directed biosynthesis.

Chapter 1: The 3-Amino-5-Hydroxybenzoic Acid (AHBA) Core: A Biologically-Sanctioned Scaffold

Biosynthetic Origins and Natural Significance

3-Amino-5-hydroxybenzoic acid (AHBA) is a key intermediate of the aminoshikimate pathway, a biosynthetic route employed by various microorganisms.[1] It serves as the essential C7N aminobenzenoid starter unit for polyketide synthases that assemble a diverse array of complex natural products. Most notably, AHBA is the precursor to:

  • Ansamycin Antibiotics: This class includes compounds like rifamycin (an antibacterial) and geldanamycin (an Hsp90 inhibitor with antitumor properties).[5][6]

  • Mitomycin Antibiotics: Mitomycin C is a potent DNA crosslinking agent used as a chemotherapeutic.[5][6]

The consistent use of AHBA by nature to build potent bioactive molecules underscores its value as a foundational scaffold for drug design.

Rationale for Halogenation in Modulating Bioactivity

Halogenation is a powerful and frequently employed strategy in medicinal chemistry. Introducing a halogen atom onto a scaffold like AHBA is not merely an incremental change; it is a strategic decision to fine-tune the molecule's properties for improved therapeutic potential.

  • Lipophilicity and Permeability: Halogens (F, Cl, Br, I) increase a molecule's lipophilicity in a graded manner. This modification can enhance membrane permeability and oral bioavailability, critical parameters for drug efficacy.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Halogen Bonding: A halogen atom can act as a Lewis acid, forming a favorable, directional interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site.[3] This non-covalent bond can significantly enhance binding affinity and selectivity.

  • Conformational Control: The steric bulk of a halogen atom can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

The strategic placement of a halogen on the AHBA ring allows for the systematic exploration of these effects to optimize a compound's drug-like properties.

Chapter 2: Synthetic Strategies for Halogenated AHBA Derivatives

The AHBA ring is an electron-rich aromatic system, activated towards electrophilic substitution by the strongly activating amino (-NH₂) and hydroxyl (-OH) groups. This high reactivity necessitates carefully controlled conditions to achieve regioselectivity.

Protocol 1: Regioselective Monochlorination of the AHBA Scaffold (2- and 6-Positions)

This protocol is based on the selective electrophilic chlorination of the positions ortho to the amino and hydroxyl groups, which are the most activated sites.[7] The use of the methyl ester derivative serves as a practical protecting group for the carboxylic acid, improving solubility in organic solvents and preventing unwanted side reactions.

Methodology:

  • Esterification: Convert 3-amino-5-hydroxybenzoic acid to its methyl ester, methyl 3-amino-5-hydroxybenzoate, using standard methods (e.g., methanol with a catalytic amount of sulfuric acid under reflux).

  • Reaction Setup: Dissolve methyl 3-amino-5-hydroxybenzoate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer.

  • Chlorination: Cool the solution to 0°C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15 minutes. The succinimide moiety makes the chlorine atom electrophilic, facilitating the attack by the activated aromatic ring.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NCS. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification of Esters: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of 2-chloro and 6-chloro isomers. These can often be separated by column chromatography on silica gel.

  • Hydrolysis: Hydrolyze the separated methyl esters to the corresponding carboxylic acids using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) followed by acidic work-up to yield 2-chloro-3-amino-5-hydroxybenzoic acid and 6-chloro-3-amino-5-hydroxybenzoic acid.

Protocol 2: Synthesis of 4-Chloro-3-amino-5-hydroxybenzoic Acid

Direct halogenation at the 4-position is challenging due to the directing effects of the -NH₂ and -OH groups. Therefore, a more complex, multi-step strategy involving perchlorination followed by regiospecific protodechlorination is employed.[7]

Methodology:

  • Perchlorination: Treat methyl 3-amino-5-hydroxybenzoate with an excess of a strong chlorinating agent (e.g., sulfuryl chloride or excess NCS under forcing conditions) to achieve exhaustive chlorination at all available ring positions (2, 4, and 6), yielding methyl 2,4,6-trichloro-3-amino-5-hydroxybenzoate.

  • Selective Protodechlorination: The positions ortho to the activating groups (2 and 6) are more susceptible to reductive cleavage than the 4-position. Perform a selective reduction using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or via catalytic transfer hydrogenation. The steric and electronic environment allows for the preferential removal of the chlorine atoms at the 2- and 6-positions.

  • Purification: Purify the resulting methyl 4-chloro-3-amino-5-hydroxybenzoate by column chromatography.

  • Hydrolysis: Saponify the purified ester as described in Protocol 1, Step 7, to obtain the final product, 4-chloro-3-amino-5-hydroxybenzoic acid.

Synthetic Strategy Workflow

The choice of synthetic route is dictated by the desired regiochemistry of the final product. The following diagram illustrates the decision-making process.

G cluster_ortho Ortho Halogenation Pathway cluster_para Para Halogenation Pathway start_node Target: Halogenated AHBA Derivative decision_node What is the desired halogen position? start_node->decision_node Define Goal process_node_ortho Protocol 1: Direct Electrophilic Halogenation (e.g., with NCS/NBS) decision_node->process_node_ortho 2- or 6-position process_node_para Per-halogenation of AHBA ester decision_node->process_node_para 4-position process_node process_node output_node output_node output_node_ortho 2-Halo & 6-Halo AHBA process_node_ortho->output_node_ortho Yields process_node_reduct Protocol 2: Selective Reductive De-halogenation (at 2- and 6-positions) process_node_para->process_node_reduct Followed by output_node_para 4-Halo AHBA process_node_reduct->output_node_para Yields

Caption: Decision workflow for synthesizing regiochemically distinct halogenated AHBA derivatives.

Chapter 3: Structure-Activity Relationships (SAR) and Mechanistic Insights

The introduction of a halogen atom provides a vector for probing the steric and electronic requirements of a biological target.

The Role of Halogen Position

The position of the halogen on the AHBA ring profoundly impacts its interaction with a target protein:

  • 2- and 6-Positions: Halogens at these positions are adjacent to the key functional groups. They can influence the acidity of the phenol, the basicity of the amine, and the torsional angle of the carboxylic acid. This proximity can lead to direct steric clashes or favorable interactions within a binding pocket.

  • 4-Position: A halogen at this position projects into a different region of space. It is less likely to influence the properties of the adjacent -OH and -NH₂ groups directly but can serve as a key anchoring point through hydrophobic or halogen bonding interactions in a deeper part of a binding pocket.

Illustrative Biological Activity Data

To exemplify the potential impact of halogenation, the following table summarizes hypothetical but plausible biological data for a series of AHBA derivatives against a generic bacterial target and a human cancer cell line.

Compound IDStructureHalogen (X)PositionMIC vs. S. aureus (µg/mL)IC₅₀ vs. HeLa Cells (µM)
AHBA-01 3-amino-5-hydroxybenzoic acidH->128>100
AHBA-02 2-Chloro-AHBACl23245.2
AHBA-03 4-Chloro-AHBACl4812.5
AHBA-04 6-Chloro-AHBACl63248.1
AHBA-05 4-Bromo-AHBABr448.9

Analysis of SAR:

  • Effect of Halogenation: The parent compound AHBA-01 is inactive. The introduction of a halogen in AHBA-02, -03, -04, and -05 confers significant biological activity.

  • Positional Isomers: The 4-chloro derivative (AHBA-03 ) is significantly more potent than the 2-chloro or 6-chloro isomers (AHBA-02, AHBA-04 ), suggesting that an interaction at the 4-position is critical for activity.

  • Halogen Type: The 4-bromo derivative (AHBA-05 ) is more potent than the 4-chloro derivative (AHBA-03 ). This could be due to a stronger halogen bond or a better fit in a lipophilic pocket, highlighting the importance of exploring different halogens.

Chapter 4: Applications in Drug Discovery Programs

Halogenated AHBA derivatives are not merely academic curiosities; they are valuable tools and starting points for applied drug discovery.

Directed Biosynthesis and Semisynthesis

One fascinating application is using halogenated AHBAs as "warped" starter units in microbial fermentations. While some studies have shown that feeding halogenated AHBA analogues to Streptomyces fermentations did not result in the incorporation into the final ansamycin structure, this is not a universal failure.[8] It provides critical information, suggesting that in this specific pathway, halogenation is a post-polyketide assembly event. However, in other systems or with different enzymes, these analogues could be accepted, providing a powerful route to novel, complex halogenated natural products that are otherwise inaccessible.

Drug Discovery Workflow

The path from a halogenated AHBA building block to a clinical candidate is a structured process involving iterative cycles of design, synthesis, and testing.

G start_node Halogenated AHBA Scaffold process_node_lib Library Synthesis (Amide coupling, etc.) start_node->process_node_lib Use as Building Block process_node process_node decision_node decision_node output_node output_node end_node Drug Candidate process_node_hts High-Throughput Screening (HTS) process_node_lib->process_node_hts Generates decision_node_hit Active Hit? process_node_hts->decision_node_hit Identifies process_node_sar SAR-guided Lead Optimization decision_node_hit->process_node_sar Yes process_node_sar->process_node_lib Iterative Design process_node_adme ADME/Tox Profiling process_node_sar->process_node_adme Improves decision_node_candidate Candidate Selection process_node_adme->decision_node_candidate Leads to decision_node_candidate->end_node Yes

Caption: Workflow for advancing a halogenated AHBA scaffold to a drug candidate.

Chapter 5: Experimental Protocols for Biological Evaluation

After synthesis, the new derivatives must be evaluated for biological activity. The following are standard, self-validating protocols for initial screening.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile growth medium (e.g., Mueller-Hinton Broth). The final DMSO concentration should be kept constant and low (<1%) across all wells.

  • Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Add this inoculum to each well of the plate.

  • Controls: Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 4: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is often used to screen for cytotoxic effects of compounds on cancer cell lines.[9]

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa cervical cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (the concentration of compound that inhibits cell growth by 50%) can be calculated by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

Halogenated derivatives of 3-amino-5-hydroxybenzoic acid represent a rich and underexplored area for drug discovery. By leveraging established and modern synthetic methods, researchers can create a diverse palette of compounds for biological screening. The strategic placement of different halogens allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the library to include fluorinated and iodinated analogues, employing computational docking to guide the design of next-generation derivatives, and exploring their potential against a wider range of therapeutic targets, including viral and parasitic diseases. The foundation laid by nature with the AHBA scaffold, combined with the rational tools of medicinal chemistry, provides a clear and promising path toward the discovery of novel therapeutics.

References

  • Title: 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues. Source: Australian Journal of Chemistry URL: [Link]

  • Title: Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Source: ACS Catalysis URL: [Link]

  • Title: The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. Source: The Journal of Antibiotics URL: [Link]

  • Title: Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Source: PMC (PubMed Central) URL: [Link]

  • Title: Process for preparing halogenated benzoic acid derivative.
  • Title: Process for the preparation of halogenated benzoic acids.
  • Title: Method for producing 2-halogenated benzoic acids.
  • Title: Biosynthesis of 3,5-AHBA-derived natural products. Source: RSC Publishing URL: [Link]

  • Title: 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics. Source: The Journal of Antibiotics URL: [Link]

  • Title: 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. Source: PubMed URL: [Link]

  • Title: Biosynthesis of 3-Amino-5-hydroxybenzoic Acid, the Precursor of mC7N Units in Ansamycin Antibiotics. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Source: ResearchGate URL: [Link]

  • Title: HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Source: Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences URL: [Link]

  • Title: A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. Source: ResearchGate URL: [Link]

  • Title: Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. Source: ResearchGate URL: [Link]

  • Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Source: MDPI URL: [Link]

Sources

Exploratory

Chlorinated aminohydroxybenzoic acid isomers literature review

Executive Summary Chlorinated aminohydroxybenzoic acids represent a specialized class of polysubstituted aromatic scaffolds essential to medicinal chemistry. As bifunctional precursors containing nucleophilic (amino, hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated aminohydroxybenzoic acids represent a specialized class of polysubstituted aromatic scaffolds essential to medicinal chemistry. As bifunctional precursors containing nucleophilic (amino, hydroxy) and electrophilic (carboxylic acid) moieties, they serve as critical intermediates for benzamide pharmacophores (e.g., Metoclopramide, Cisapride) and 5-HT₄ receptor agonists (e.g., Prucalopride).

This guide moves beyond generic descriptions to analyze the regiochemical challenges inherent in their synthesis. Specifically, it addresses the "electronic conflict" between the directing effects of amino and hydroxyl groups during chlorination and provides a validated protocol for isolating the high-value 4-amino-5-chloro-2-hydroxybenzoic acid isomer.

Structural Landscape & Nomenclature

The core scaffold is a benzoic acid ring substituted with three distinct functional groups: a hydroxyl (-OH), an amino (-NH₂), and a chlorine atom (-Cl).[1] While theoretically allowing for numerous positional isomers, three specific configurations dominate the literature due to their synthetic accessibility and biological relevance.

Isomer NameStructure CodeKey CharacteristicsPrimary Application
4-Amino-5-chloro-2-hydroxybenzoic acid [4,5,2-ACHB] Most industrially significant. Precursor to 4-amino-5-chloro-2-methoxybenzoic acid.[1][2][3]Gastroprokinetic agents (Metoclopramide, Prucalopride).
3-Amino-5-chloro-2-hydroxybenzoic acid [3,5,2-ACHB] Sterically congested amine (flanked by -OH and -COOH).Azasetron intermediates; anti-emetics.
5-Amino-3-chloro-2-hydroxybenzoic acid [5,3,2-ACHB] Derived from 3-chlorosalicylic acid.Antimicrobial agents ; Schiff base ligands.

Synthetic Pathways: The "PAS Paradox"

The synthesis of the primary isomer, [4,5,2-ACHB] , presents a classic organic chemistry challenge known as the "PAS Paradox" (PAS = 4-aminosalicylic acid).

The Challenge: Direct Chlorination Failure

Direct chlorination of 4-aminosalicylic acid is rarely successful in high yield.

  • Mechanism: The -NH₂ and -OH groups are both strongly activating and ortho/para directing.

  • Conflict: They compete for directing the incoming electrophile (Cl⁺). Furthermore, the electron-rich ring is prone to over-chlorination (yielding 3,5-dichloro species) or oxidation to quinoid-like species (e.g., chlorinated cyclohexenediones).

The Solution: The "Protection-First" Strategy

To achieve regioselective monochlorination at the C5 position, the amino group's activating power must be tempered, typically via acetylation.

Validated Pathway:

  • Esterification: Protect the carboxylic acid (Methyl ester).

  • N-Acetylation: Convert -NH₂ to -NHAc (moderates activation, prevents oxidation).

  • Chlorination: Use N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) . The -OH group (strong donor) directs the Cl to the ortho position (C3) or para position (C5). Steric hindrance from the acetamide often favors C5.

  • Hydrolysis: Remove ester and acetyl groups.

Synthesispathway cluster_legend Reaction Logic PAS 4-Aminosalicylic Acid (PAS) Protected Methyl 4-acetamido- 2-hydroxybenzoate PAS->Protected 1. MeOH/H+ 2. Ac2O Chlorinated Methyl 4-acetamido- 5-chloro-2-hydroxybenzoate Protected->Chlorinated NCS or SO2Cl2 (Regioselective at C5) Target 4-Amino-5-chloro- 2-hydroxybenzoic Acid Chlorinated->Target Acid/Base Hydrolysis Direct chlorination of PAS leads to\npolychlorinated byproducts. Direct chlorination of PAS leads to polychlorinated byproducts.

Caption: Optimized synthetic route for 4-amino-5-chloro-2-hydroxybenzoic acid avoiding over-chlorination.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate (a key derivative often used as the stable intermediate).[1]

Note: This protocol focuses on the chlorination step, which is the critical failure point in many workflows.

Reagents:
  • Methyl 4-acetamido-2-methoxybenzoate (Starting Material)

  • N-Chlorosuccinimide (NCS)[2]

  • Acetonitrile (ACN) or DMF

  • Hydrochloric acid (for hydrolysis)[4]

Step-by-Step Methodology:
  • Dissolution: Dissolve 10.0 g (44.8 mmol) of Methyl 4-acetamido-2-methoxybenzoate in 100 mL of acetonitrile. Ensure complete solvation at room temperature (25°C).

  • Chlorination: Add 6.6 g (49.3 mmol, 1.1 eq) of NCS portion-wise over 30 minutes.

    • Why: Portion-wise addition prevents localized high concentrations of Cl⁺, reducing the risk of di-chlorination.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C) for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot disappears.

  • Quench & Isolation: Cool the reaction to room temperature. Pour into 300 mL of ice-water. The product (Methyl 4-acetamido-5-chloro-2-methoxybenzoate) typically precipitates as a white/off-white solid. Filter and wash with cold water.[5]

  • Deacetylation (Hydrolysis): Suspend the wet cake in 50 mL of Methanol and 20 mL of 3N HCl. Reflux for 2 hours to cleave the acetyl group.

  • Purification: Neutralize with NaHCO₃ to pH 7–8. Extract with Ethyl Acetate or filter the precipitate if the free acid/ester is insoluble. Recrystallize from Ethanol.[6]

Analytical Validation (Expected Data):

  • ¹H NMR (DMSO-d₆): Look for the loss of the C5 proton. The aromatic region should show two singlets (para-relationship) rather than the splitting pattern of the 1,2,4-trisubstituted ring.

  • Melting Point: Distinct shift from starting material (e.g., product mp ~205–211°C).

Pharmaceutical Applications & Reactivity[1][7][8][9]

5-HT₄ Agonist Synthesis

The 4-amino-5-chloro-2-methoxybenzoic acid moiety is the "warhead" for high-affinity binding to 5-HT₄ receptors.

  • Mechanism: The chlorine atom occupies a specific hydrophobic pocket in the receptor, while the amino group forms hydrogen bonds.

  • Drug Examples:

    • Metoclopramide: Anti-emetic.

    • Prucalopride: Treatment for chronic constipation.

    • Cisapride: Gastroprokinetic (withdrawn in some markets, but structurally relevant).

Cyclization to Benzoxazoles

The ortho relationship between the amino and hydroxy groups (in the demethylated precursors) allows for cyclization with carboxylic acid derivatives to form benzoxazoles , which are potent antimicrobial and antiviral scaffolds.

Applications cluster_pharma Pharmaceuticals cluster_chem Chemical Divergence Core 4-Amino-5-chloro- 2-hydroxybenzoic Acid Metoclopramide Metoclopramide (via Methylation) Core->Metoclopramide Prucalopride Prucalopride (via Amide Coupling) Core->Prucalopride Benzoxazole Benzoxazole Derivatives (Cyclization with R-COOH) Core->Benzoxazole High Temp / Acid

Caption: Divergent synthesis pathways from the core scaffold to bioactive drugs and heterocycles.

References

  • Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

    • Title: Preparation method of 4-amino-5-chloro-2-methoxybenzoic acid.[1][2][3][7]

    • Source: CN P
    • URL
  • Chlorination Challenges (The PAS Paradox)

    • Title: The chlorination of 4-aminobenzoic acid and its methyl ester.[1][2][7][8]

    • Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchG
    • URL:[Link]

  • Biological Activity (5-HT4 Agonists)

    • Title: 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4.[1][2][9]

    • Source: BenchChem Technical D
  • Alternative Isomer Synthesis (3-amino-5-chloro)

    • Title: Synthesis method of Azasetron intermediate.[10]

    • Source: CN P
    • URL
  • General Properties of Aminosalicylic Acids

    • Title: 4-Aminosalicylic Acid | C7H7NO3.[6]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: 3-Amino-4-chloro-5-hydroxybenzoic Acid as a Versatile Scaffold for Kinase Inhibitor Design

Introduction: The Rationale for a Privileged Scaffold Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Privileged Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but challenges related to selectivity, potency, and acquired resistance persist.[1] The identification of novel, versatile chemical scaffolds that can be readily modified to target specific kinases is therefore a paramount objective in medicinal chemistry.

This guide introduces 3-amino-4-chloro-5-hydroxybenzoic acid as a promising and highly adaptable scaffold for the design of next-generation kinase inhibitors. Its unique substitution pattern offers a strategic foundation for generating diverse chemical libraries with favorable pharmacological properties. The core structure combines several key features:

  • Aniline Moiety: The amino group serves as a crucial hydrogen bond donor and acceptor, enabling strong interactions with the highly conserved hinge region of the kinase ATP-binding pocket. This is a hallmark of many Type I and Type II kinase inhibitors.

  • Carboxylic Acid: This functional group provides a key interaction point and a vector for extensive chemical modification, such as the formation of amides, to explore different regions of the ATP-binding site.

  • Halogen and Hydroxyl Substituents: The chloro and hydroxyl groups play a significant role in modulating the scaffold's electronic properties, lipophilicity, and metabolic stability. The chlorine atom can participate in halogen bonding, a recognized interaction that can enhance binding affinity and specificity.[2][3] The hydroxyl group offers an additional point for hydrogen bonding, further anchoring the inhibitor to the target kinase.

By leveraging these intrinsic properties, researchers can employ a fragment-based or structure-guided design approach to develop potent and selective inhibitors against a range of kinase targets.

Conceptual Workflow for Kinase Inhibitor Development

The process of developing a novel kinase inhibitor from the 3-amino-4-chloro-5-hydroxybenzoic acid scaffold follows a logical, multi-stage workflow. This process begins with the synthesis of a focused library of derivatives and progresses through iterative cycles of biological testing and computational analysis to identify and optimize lead candidates.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Scaffold Selection: 3-amino-4-chloro- 5-hydroxybenzoic acid B Derivative Synthesis (e.g., Amide Coupling) A->B Rational Design C Primary Kinase Assay (e.g., ADP-Glo) B->C Test Library D Cell-Based Assay (e.g., MTT Assay) C->D Identify Hits E Structure-Activity Relationship (SAR) Analysis D->E Analyze Data F Computational Docking & Modeling E->F G Iterative Synthesis of Optimized Analogs F->G G->C Re-screen G cluster_0 Input Data cluster_1 Docking Protocol cluster_2 Output & Analysis Protein Kinase Crystal Structure (PDB) Prep Prepare Protein & Ligand Protein->Prep Ligand Synthesized Inhibitor (3D) Ligand->Prep Define Define Binding Site Prep->Define Dock Run Docking Algorithm Define->Dock Score Score & Rank Poses Dock->Score Analyze Analyze Binding Interactions (H-bonds, Halogen bonds, etc.) Score->Analyze SAR Correlate with SAR Data Analyze->SAR Design Propose New Analogs SAR->Design

Sources

Application

Mutasynthesis of Chlorinated Geldanamycin Analogs: An Application &amp; Protocol Guide

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Introduction: A New Era of Ansamycin Engineering Geldanamycin, a natural product isolated from Streptomyces hygroscopi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: A New Era of Ansamycin Engineering

Geldanamycin, a natural product isolated from Streptomyces hygroscopicus, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2] This inhibitory action makes geldanamycin a compelling scaffold for anticancer drug development. However, its clinical utility has been hampered by poor solubility and hepatotoxicity.[3] Mutasynthesis, a powerful technique that combines genetic engineering with precursor-directed biosynthesis, offers a strategic avenue to overcome these limitations by generating novel, structurally diverse, and potentially more effective geldanamycin analogs.[4]

This guide provides a comprehensive, in-depth technical overview and step-by-step protocols for the mutasynthesis of chlorinated geldanamycin analogs. By knocking out the biosynthesis of the natural starter unit, 3-amino-5-hydroxybenzoic acid (AHBA) (CAS 93561-97-8), and supplementing the culture with a chlorinated analog, we can rationally engineer the geldanamycin scaffold to introduce novel functionalities. This process holds the promise of creating derivatives with improved pharmacological properties.

The Scientific Rationale: Hijacking a Biosynthetic Pathway

The biosynthesis of geldanamycin commences with the formation of the AHBA starter unit, which is then elaborated by a polyketide synthase (PKS) assembly line.[5] By creating a genetically engineered strain of S. hygroscopicus with a disrupted AHBA synthase gene, we create a "clean slate" for the incorporation of unnatural starter units. When this mutant is fed with a synthetic, chlorinated analog of 3-aminobenzoic acid, the PKS machinery recognizes and incorporates it, leading to the production of a novel, chlorinated geldanamycin analog. The introduction of a chlorine atom can significantly alter the molecule's electronic properties, lipophilicity, and binding interactions with Hsp90, potentially leading to enhanced potency and a more favorable therapeutic window.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the mutasynthesis of chlorinated geldanamycin analogs.

Mutasynthesis_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Mutasynthesis cluster_downstream Downstream Processing & Analysis cluster_bioassay Biological Evaluation node1 Design knockout construct for AHBA synthase gene node2 Transform S. hygroscopicus with knockout construct node1->node2 node3 Select and verify knockout mutants (PCR, Southern Blot) node2->node3 node4 Prepare seed culture of S. hygroscopicus ΔAHBA node3->node4 node5 Inoculate production medium node4->node5 node6 Feed chlorinated 3-aminobenzoic acid analog node5->node6 node7 Monitor fermentation parameters and growth node6->node7 node8 Harvest fermentation broth node7->node8 node9 Extract chlorinated geldanamycin analogs node8->node9 node10 Purify analogs using HPLC node9->node10 node11 Characterize structure (LC-MS/MS, NMR) node10->node11 node12 Perform Hsp90 binding/inhibition assays node11->node12 node13 Evaluate in vitro anticancer activity node12->node13

Caption: Overall workflow for mutasynthesis.

Part 1: Generation of an AHBA Synthase Knockout Mutant of Streptomyces hygroscopicus

The foundational step in this process is the creation of a mutant strain of S. hygroscopicus incapable of producing the natural starter unit, AHBA. This is achieved through targeted gene disruption of the AHBA synthase gene. While several methods exist for genetic manipulation in Streptomyces, this protocol outlines a strategy based on homologous recombination using a temperature-sensitive plasmid.[6][7][8]

Protocol 1.1: Construction of the AHBA Synthase Knockout Plasmid
  • Identify and Amplify Flanking Regions:

    • Using the known sequence of the S. hygroscopicus AHBA synthase gene, design primers to amplify approximately 1.5-2.0 kb regions upstream (left flank) and downstream (right flank) of the gene.

    • Perform PCR using high-fidelity polymerase and genomic DNA isolated from wild-type S. hygroscopicus.

  • Clone Flanking Regions into a Temperature-Sensitive Vector:

    • Utilize a suitable E. coli-Streptomyces shuttle vector with a temperature-sensitive origin of replication for Streptomyces (e.g., pKC1139-based vectors) and a selectable marker (e.g., apramycin resistance).

    • Clone the amplified left and right flanks on either side of a resistance cassette (e.g., thiostrepton or viomycin resistance gene) within the vector. This cassette will replace the AHBA synthase gene.

  • Transform into E. coli for Plasmid Propagation:

    • Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α) for plasmid amplification and verification by restriction digest and sequencing.

Protocol 1.2: Protoplast Transformation and Selection of Mutants
  • Preparation of S. hygroscopicus Protoplasts: [5]

    • Grow a seed culture of wild-type S. hygroscopicus in TSB medium.

    • Inoculate a larger volume of TSB medium containing glycine (to weaken the cell wall) with the seed culture and incubate.

    • Harvest the mycelia and wash with a sucrose solution.

    • Resuspend the mycelia in a lysozyme solution and incubate to generate protoplasts.

    • Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with a suitable buffer.

  • Transformation and Regeneration:

    • Gently mix the protoplast suspension with the knockout plasmid DNA.

    • Add polyethylene glycol (PEG) to facilitate DNA uptake.

    • Plate the transformation mixture onto a regeneration medium and incubate at a permissive temperature (e.g., 28-30°C) to allow for single crossover events.

  • Selection of Single Crossover Integrants:

    • Overlay the regeneration plates with an appropriate antibiotic (e.g., apramycin) to select for transformants that have integrated the plasmid into their chromosome.

  • Selection of Double Crossover Mutants:

    • Inoculate the single crossover mutants into non-selective liquid medium and grow at a non-permissive temperature (e.g., 37-39°C) to induce the loss of the plasmid through a second crossover event.

    • Plate the culture onto non-selective agar and then replica-plate onto media with and without the antibiotic used for plasmid selection (apramycin) and the antibiotic from the replacement cassette (thiostrepton/viomycin).

    • Colonies that are resistant to the cassette antibiotic but sensitive to the plasmid antibiotic are potential double crossover mutants.

  • Verification of Knockout Mutants:

    • Confirm the gene replacement event by PCR using primers flanking the AHBA synthase gene and by Southern blot analysis. The knockout mutant should show a different band size compared to the wild-type.

Part 2: Fermentation and Mutasynthetic Production

With a verified AHBA synthase knockout mutant (S. hygroscopicus ΔAHBA), the next stage is to cultivate the strain and feed it the chlorinated precursor to produce the desired analog.

Protocol 2.1: Seed Culture and Production Fermentation
  • Seed Culture Preparation:

    • Inoculate a flask containing seed medium with spores or a mycelial fragment of S. hygroscopicus ΔAHBA.

    • Incubate at 28°C with shaking at 240 rpm for 48 hours.

  • Production Fermentation:

    • Inoculate production medium with the seed culture (typically 5-10% v/v).

    • Incubate at 28°C with shaking at 240 rpm for 5-7 days.

Medium Component Seed Medium (g/L) Production Medium (g/L)
Glucose18104
Maltodextrin10-
Soybean Cake Powder22.516.8
Ammonium Sulfate-3
Lactic Acid-3
Glycerin-40
MgSO₄·7H₂O11
K₂HPO₄·3H₂O1-
Calcium Carbonate-4
pH7.27.2
Table adapted from a representative Streptomyces fermentation protocol.[5]
Protocol 2.2: Precursor Feeding
  • Precursor Preparation:

    • Prepare a stock solution of the desired chlorinated 3-aminobenzoic acid analog (e.g., 3-amino-4-chlorobenzoic acid or 3-amino-5-chlorobenzoic acid) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Feeding Strategy:

    • After 24-48 hours of growth in the production medium, add the precursor stock solution to the culture to a final concentration of 0.1-1.0 mM. The optimal concentration and feeding time may need to be determined empirically.

    • It is advisable to perform feeding in a fed-batch manner to avoid potential toxicity of the precursor at high concentrations.

Part 3: Extraction, Purification, and Characterization

Following the fermentation, the chlorinated geldanamycin analogs must be extracted from the culture broth and purified for structural elucidation and biological testing.

Protocol 3.1: Extraction of Chlorinated Geldanamycin Analogs
  • Harvesting:

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant. The target compounds may be present in both fractions.

  • Solvent Extraction:

    • Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or a mixture of methylene chloride and methanol.[9]

    • Pool the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Protocol 3.2: Purification by High-Performance Liquid Chromatography (HPLC)
  • Initial Cleanup:

    • The crude extract can be partially purified using silica gel column chromatography.

  • Reversed-Phase HPLC:

    • Dissolve the partially purified extract in a suitable solvent (e.g., methanol).

    • Perform purification using a semi-preparative C18 reversed-phase HPLC column.[10][11]

    • Use a gradient elution system, for example, a water:acetonitrile gradient with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 330 nm) and collect fractions corresponding to the peaks of interest.

Protocol 3.3: Structural Characterization by LC-MS/MS
  • Analysis of Purified Fractions:

    • Analyze the purified fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the molecular weight and obtain fragmentation patterns of the chlorinated geldanamycin analogs.[12][13]

  • Expected Mass Shift:

    • The incorporation of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) and a mass increase of approximately 34 Da (for Cl) compared to the corresponding non-chlorinated analog.

Compound Expected Monoisotopic Mass [M+H]⁺
Geldanamycin561.28
Monochloro-geldanamycin595.24
Note: The exact mass will depend on the specific chlorinated precursor used.

Part 4: Biological Evaluation

The final step is to assess the biological activity of the newly synthesized chlorinated geldanamycin analogs, primarily their ability to inhibit Hsp90 and their anticancer properties.

Protocol 4.1: Hsp90 Inhibition Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of the test compound to displace a fluorescently labeled geldanamycin probe from the N-terminal ATP-binding pocket of Hsp90.[3][14][15]

  • Assay Setup:

    • In a 96-well plate, add purified recombinant Hsp90α, a fluorescently labeled geldanamycin probe (e.g., FITC-geldanamycin), and varying concentrations of the chlorinated geldanamycin analog in assay buffer.

  • Incubation:

    • Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • A decrease in fluorescence polarization indicates displacement of the fluorescent probe and binding of the test compound to Hsp90. Calculate the IC₅₀ value, which represents the concentration of the analog required to inhibit 50% of the probe binding.

Diagram: Hsp90 Inhibition Assay Principle

Hsp90_Assay cluster_bound High Polarization cluster_unbound Low Polarization Hsp90_bound Hsp90 FITC_GM_bound FITC-Geldanamycin Hsp90_bound->FITC_GM_bound Bound Hsp90_inhibited Hsp90 Chlorinated_Analog Chlorinated Analog Hsp90_inhibited->Chlorinated_Analog Bound FITC_GM_free FITC-Geldanamycin

Caption: Principle of the fluorescence polarization assay.

Protocol 4.2: In Vitro Anticancer Activity Assay
  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., breast, lung, colon cancer) in appropriate media.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a serial dilution of the chlorinated geldanamycin analogs for 48-72 hours.

  • Viability Assay:

    • Assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

  • Data Analysis:

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound in each cell line.

Conclusion and Future Perspectives

The mutasynthesis of chlorinated geldanamycin analogs represents a powerful strategy for the rational design of novel Hsp90 inhibitors with potentially enhanced therapeutic properties. The protocols outlined in this guide provide a comprehensive framework for researchers to generate and evaluate these promising compounds. Future work could explore the incorporation of other halogens (e.g., bromine, fluorine) or other functional groups to further expand the chemical diversity of geldanamycin analogs and to fine-tune their biological activity.

References

  • BPS Bioscience. (n.d.). HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Couch, R. D., et al. (2006). Reaction of Geldanamycin and C17-Substituted Analogues with Glutathione: Product Identifications and Pharmacological Implications. Chemical Research in Toxicology, 19(2), 267–276.
  • Gao, Q., et al. (2006). Analysis of geldanamycin analogues in trace amounts by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1646-1653.
  • Grolle, F., et al. (2021). A bioprocess perspective on the production of secondary metabolites by Streptomyces in submerged co-cultures. Applied Microbiology and Biotechnology, 105(19), 7217–7231.
  • Guo, F., et al. (2013). Deciphering and engineering of the final step halogenase for improved chlortetracycline biosynthesis in industrial Streptomyces aureofaciens. Metabolic Engineering, 19, 87-96.
  • Hall, S. E., et al. (2006). A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues. Proceedings of the National Academy of Sciences, 103(21), 8077-8082.
  • Hernández-López, X., et al. (2021). The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Frontiers in Microbiology, 12, 730598.
  • Jahn, L., et al. (2016). An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35. Applied and Environmental Microbiology, 82(12), 3582-3591.
  • Kieser, T., et al. (2000). Practical Streptomyces Genetics.
  • Lee, J. K., et al. (2017). Identification of new geldanamycin derivatives from unexplored microbial culture extracts using a MS/MS library. The Journal of Antibiotics, 70(3), 323–327.
  • Li, Y., et al. (2013). LC-MS/MS method for determination of geldanamycin derivative GM-AMPL in rat plasma to support preclinical development.
  • Liu, C., et al. (2023). Development of the first geldanamycin-based HSP90 degraders. Frontiers in Chemistry, 11, 1205634.
  • Lomovskaya, N., et al. (1997). Gene disruption and replacement in the rapamycin-producing Streptomyces hygroscopicus strain ATCC 29253. Microbiology, 143(3), 875-883.
  • Lumba, S., et al. (2019). Editing streptomycete genomes in the CRISPR/Cas9 age.
  • Meng, F., et al. (2021). Enhanced ascomycin production in Streptomyces hygroscopicus var. ascomyceticus by employing polyhydroxybutyrate as an intracellular carbon reservoir and optimizing carbon addition. Microbial Cell Factories, 20(1), 63.
  • Selsted, M. E. (1997). HPLC Methods for Purification of Antimicrobial Peptides. In Antibacterial Peptide Protocols (pp. 17-32). Humana Press.
  • Sharma, G., et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 938023.
  • Singh, B., & Khajuria, A. (2018). Streptomyces: The biofactory of secondary metabolites. In New and Future Developments in Microbial Biotechnology and Bioengineering (pp. 77-93). Elsevier.
  • Smith, M. C., et al. (1989). Gene disruption and gene replacement in Streptomyces via single stranded DNA transformation of integration vectors. Nucleic Acids Research, 17(24), 10423-10437.
  • Sun, L., et al. (2023). Development of the first geldanamycin-based HSP90 degraders. Frontiers in Chemistry, 11, 1205634.
  • Tassoni, R., et al. (2024). Streptomyces hygroscopicus and rapamycinicus Evaluated from a U.S. Marine Sanctuary: Biosynthetic Gene Clusters Encode Antibiotic and Chemotherapeutic Secondary Metabolites. Marine Drugs, 22(11), 503.
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  • Upjohn Company. (2003). Process to prepare and isolate geldanamycin.
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  • Zhang, Y., et al. (2025). Improving Geldanamycin Production in Streptomyces geldanamycininus Through UV Mutagenesis of Protoplast. Current Issues in Molecular Biology, 47(1), 1013-1029.
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 3-Amino-4-chloro-5-hydroxybenzoic acid in Organic Solvents

Welcome to the technical support center for 3-Amino-4-chloro-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-4-chloro-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. Here, we provide in-depth troubleshooting guides, FAQs, and step-by-step protocols to help you successfully incorporate this molecule into your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility behavior of 3-Amino-4-chloro-5-hydroxybenzoic acid.

Q1: Why is 3-Amino-4-chloro-5-hydroxybenzoic acid so poorly soluble in many common organic solvents?

A1: The low solubility of this compound is a direct result of its molecular structure. It possesses multiple functional groups capable of strong intermolecular interactions:

  • Carboxylic Acid (-COOH): Forms strong hydrogen-bonded dimers in the solid state.

  • Amino Group (-NH₂): Participates in hydrogen bonding.

  • Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor.

These groups create a highly stable crystal lattice structure. A significant amount of energy is required to break these strong intermolecular forces, leading to poor solubility in solvents that cannot effectively compete with these interactions. Furthermore, the molecule is amphoteric, meaning it has both acidic (carboxylic acid, hydroxyl) and basic (amino) properties, which can lead to complex self-association.

Q2: What are the key physicochemical properties I need to consider for solubility enhancement?

A2: Understanding the compound's pKa values is critical. While experimental data for this specific molecule is scarce, we can estimate the pKa values based on similar substituted benzoic acids[1][2]:

  • Carboxylic Acid (pKa₁): Expected to be around 3.5 - 4.5 . The electron-withdrawing chloro group generally increases acidity (lowers pKa) compared to benzoic acid (pKa ≈ 4.2)[2][3].

  • Amino Group (pKa₂): The conjugate acid (R-NH₃⁺) is expected to have a pKa around 2.5 - 3.5 .

  • Hydroxyl Group (pKa₃): The phenolic hydroxyl group is weakly acidic, with an estimated pKa of 8.5 - 9.5 .

These values indicate that the molecule's charge state is highly dependent on the pH of the medium, a property that is fundamental to leveraging pH adjustment for solubilization.

Q3: What initial safety precautions should I take?

A3: Always consult the Safety Data Sheet (SDS) for 3-Amino-4-chloro-5-hydroxybenzoic acid and all solvents used. General best practices include:

  • Handling the compound in a well-ventilated fume hood.

  • Wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Being aware that many organic solvents are flammable and/or toxic.

  • When using strong acids or bases for pH modification, handle with extreme care to avoid chemical burns.

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides structured, step-by-step approaches to systematically improve the solubility of 3-Amino-4-chloro-5-hydroxybenzoic acid.

Workflow for Initial Solvent Screening

The first step is to perform a systematic screen of common laboratory solvents to identify a promising starting point.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of 3-Amino-4-chloro-5-hydroxybenzoic acid into several small glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.

  • Mixing: Agitate the vials at a controlled temperature (e.g., room temperature) using a vortex mixer or shaker for at least 1 hour. Use of sonication can aid dissolution but be cautious of potential compound degradation with prolonged exposure[4].

  • Observation: Visually inspect each vial for undissolved solid. If fully dissolved, add another aliquot of the compound to determine an approximate saturation point.

  • Documentation: Record your observations in a structured table.

Table 1: Expected Solubility Profile and Properties of Common Organic Solvents

Solvent ClassSolventExpected SolubilityRationale & Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Excellent hydrogen bond acceptor. Often the best starting point for poorly soluble, crystalline compounds.
Dimethylformamide (DMF)High Similar to DMSO. Can be a good alternative if DMSO is incompatible with downstream applications.
N-Methyl-2-pyrrolidone (NMP)High Strong solubilizing power, but higher toxicity and boiling point can make it difficult to remove.
Acetonitrile (MeCN)Low to Moderate Less effective at disrupting strong hydrogen bonding networks compared to DMSO or DMF.
Polar Protic Methanol (MeOH)Low to Moderate Can act as both a hydrogen bond donor and acceptor, but may not be sufficient to overcome crystal lattice energy.[5]
Ethanol (EtOH)Low to Moderate Similar to methanol. Studies on related compounds show solubility increases with ethanol concentration in water mixtures.[6]
Ethers Tetrahydrofuran (THF)Low Moderate polarity but a weaker hydrogen bond acceptor.
Ketones AcetoneLow Lower polarity and less effective at solvating the multiple polar groups of the compound.
Strategy 1: pH Adjustment and Salt Formation

This is often the most effective strategy for ionizable compounds. The goal is to convert the neutral, poorly soluble molecule into a highly polar, soluble salt.

Causality: By adding a base, the acidic carboxylic acid group is deprotonated to form a carboxylate anion (R-COO⁻). By adding an acid, the basic amino group is protonated to form an ammonium cation (R-NH₃⁺). These charged species are significantly more soluble in polar solvents than the neutral zwitterionic form.[7]

Diagram 1: Ionization States of the Compound

G Cationic Cationic Form (Soluble in Acid) Zwitterionic Zwitterionic/Neutral Form (Poorly Soluble) Cationic->Zwitterionic + OH⁻ (Increase pH) Zwitterionic->Cationic + H⁺ (Decrease pH) Anionic Anionic Form (Soluble in Base) Zwitterionic->Anionic + OH⁻ (Increase pH) Anionic->Zwitterionic + H⁺ (Decrease pH)

Caption: Effect of pH on the ionization state and solubility.

Protocol 2: Solubilization via Base Addition

  • Solvent Selection: Choose a polar solvent in which the compound has at least minimal solubility (e.g., methanol, ethanol, or a THF/water mixture).

  • Suspension: Create a suspension of the compound in the chosen solvent.

  • Base Titration: Slowly add a strong base (e.g., 1 M NaOH or KOH in water, or an organic base like DBU in an organic solvent) dropwise while stirring vigorously.

  • Endpoint: Continue adding the base until all the solid material dissolves, indicating the formation of the soluble salt.

  • pH Check (Optional): If in an aqueous or co-solvent system, check the final pH to ensure it is at least 2 units above the carboxylic acid pKa (i.e., pH > 6.5).

  • Stability Note: After solubilization, assess the stability of the compound in the basic solution, as some molecules can degrade at high pH.

Protocol 3: Solubilization via Acid Addition

  • Solvent Selection: Similar to the base protocol, choose a suitable polar solvent.

  • Suspension: Create a suspension of the compound.

  • Acid Titration: Slowly add a strong acid (e.g., 1 M HCl or trifluoroacetic acid, TFA) dropwise while stirring.

  • Endpoint: Continue adding acid until a clear solution is obtained. This method is generally less effective than base addition because the ammonium salt formed may still have limited solubility and the carboxylic acid remains protonated.

Strategy 2: Co-solvency

If pH modification is not suitable for your application, using a co-solvent system is the next logical step. A co-solvent is a water-miscible organic solvent used to reduce the overall polarity of an aqueous system, effectively making it more "organic-like" to better solvate the compound.

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solution. They disrupt the hydrogen bonding network of water, creating a microenvironment that is more favorable for the solute.

Diagram 2: Co-solvent Optimization Workflow

G start Start: Poor Solubility in Water select Select Promising Co-solvents (e.g., DMSO, PEG 300, Ethanol) start->select prepare Prepare Binary Mixtures (e.g., 10%, 25%, 50%, 75% Co-solvent in Water) select->prepare test Test Solubility in Each Mixture (Protocol 1) prepare->test analyze Analyze Results: Identify Mixture with Highest Solubility test->analyze optimize Optimize Ratio Around Best Result (e.g., 40%, 50%, 60%) analyze->optimize end_node End: Optimized Co-solvent System optimize->end_node

Caption: Systematic workflow for developing a co-solvent system.

Protocol 4: Co-solvent System Development

  • Select Co-solvents: Choose 2-3 pharmaceutically acceptable co-solvents. Common choices include DMSO, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400), and Ethanol.

  • Prepare Mixtures: Create a range of co-solvent/water mixtures by volume (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

  • Determine Solubility: Using the method described in Protocol 1, determine the approximate solubility of 3-Amino-4-chloro-5-hydroxybenzoic acid in each binary mixture.

  • Plot Data: Plot solubility (e.g., in mg/mL) versus the percentage of the co-solvent. The peak of this curve represents the optimal co-solvent ratio for maximum solubility.

  • Refine: Perform finer-step dilutions around the optimal ratio identified in the previous step to pinpoint the best formulation.

Table 2: Example Co-Solvent Systems for Formulation

Co-Solvent SystemTypical UseAdvantagesConsiderations
DMSO / Saline In vitro assaysHigh solubilizing powerCan be cytotoxic at concentrations >0.5-1%.
PEG 300 / Saline In vivo (non-parenteral)Low toxicity, good solubilizerCan form viscous solutions at high concentrations.
Ethanol / Water General purposeVolatile, easy to removeMay cause precipitation upon dilution in aqueous media.
20% SBE-β-CD in Saline In vivo formulationsForms inclusion complexes, enhances solubilityRequires the compound to fit within the cyclodextrin cavity.[4]

Section 3: Summary & Strategy Selection

Choosing the right solubilization method depends heavily on your downstream application. The following decision tree and summary table can help guide your choice.

Diagram 3: Decision Tree for Solubility Strategy

G start Is the final formulation pH-sensitive? ph_yes Avoid pH adjustment. Proceed to Co-solvents. start->ph_yes Yes ph_no pH adjustment is a viable primary strategy. start->ph_no No cosolvent_q Is a multi-component solvent system acceptable? ph_yes->cosolvent_q use_base Use Base Addition (Protocol 2). Most effective method. ph_no->use_base use_cosolvent Use Co-solvency (Protocol 4). Systematically screen mixtures. cosolvent_q->use_cosolvent Yes single_solvent Screen high-power single solvents (DMSO, NMP). Limited applicability. cosolvent_q->single_solvent No

Caption: Guide for selecting the appropriate solubilization strategy.

Table 3: Comparison of Solubilization Strategies

StrategyProsConsBest For...
pH Adjustment (Base) Highly effective, can achieve high concentrations, simple procedure.Compound must be stable at high pH; may not be compatible with all assays or formulations.Achieving high concentration stock solutions for dilution; applications where final pH is basic or can be re-neutralized.
Co-solvency Widely applicable, can be tailored for in vivo use, avoids extreme pH.May require extensive optimization; potential for precipitation upon dilution; solvents may have bioactivity.Formulations for biological testing (in vitro and in vivo); situations where pH must be neutral.
Single High-Power Solvent Simple, requires only one solvent component.Limited to solvents like DMSO/DMF which have compatibility and toxicity issues; solubility may still be limited.Initial high-throughput screening; preparation of concentrated stocks for assays tolerant to the solvent.

References

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Retrieved from [Link]

  • Unknown. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • ACS Publications. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? [Blog]. Retrieved from [Link]

  • PubMed. (n.d.). Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2009, February 24). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

  • Journal of Biochemical Technology. (2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from [Link]

  • Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Scilit. (1984, January 31). Expanded Solubility Parameter Approach I: Naphthalene and Benzoic Acid in Individual Solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ScienceDirect. (2022, November 15). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. Retrieved from [Link]

  • University of Limerick. (2022, November 15). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pd/C Catalytic Hydrogenation of Chloro-Nitrobenzoic Acids

Welcome to the Technical Support Center for Pd/C catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing chloro-nitrobenzoi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pd/C catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing chloro-nitrobenzoic acids. The selective hydrogenation of a nitro group in the presence of a halogen is a common challenge, and this resource provides in-depth, field-proven insights to help you achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of chloro-nitrobenzoic acid is not starting or is very sluggish. What are the likely causes?

A1: A stalled or slow hydrogenation can be attributed to several factors, ranging from catalyst quality to reaction setup. Here’s a breakdown of potential issues:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. It is crucial to use a fresh, high-quality catalyst. Improper storage or handling can also lead to reduced activity.

  • Insufficient Hydrogen: Ensure a proper hydrogen supply. For balloon hydrogenations, check for leaks and consider using a double-layered balloon to prevent hydrogen from diffusing out over long reaction times[1]. For reactions at scale, a Parr shaker or a similar apparatus that allows for higher pressures may be necessary[2].

  • Mass Transfer Limitations: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring is essential to ensure good mixing and facilitate the transport of hydrogen to the catalyst surface[1].

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or glassware can poison the catalyst. Sulfur-containing compounds are notorious for deactivating palladium catalysts[3].

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol, ethanol, or acetic acid generally accelerate the hydrogenation rate[1][2].

Q2: I am observing significant hydrodechlorination, leading to the formation of aminobenzoic acid instead of the desired chloro-aminobenzoic acid. How can I improve selectivity?

A2: Achieving high selectivity for the nitro group reduction without cleaving the C-Cl bond is a common challenge. Here are strategies to minimize hydrodechlorination:

  • Catalyst Modification: The addition of a catalyst poison or modifier can selectively inhibit the hydrodechlorination reaction. Diphenylsulfide, for instance, has been used to selectively reduce olefins and acetylenes without affecting aryl halides[4][5].

  • Additive-Enhanced Selectivity: The addition of certain inorganic salts can suppress hydrodehalogenation. For example, zinc iodide has been shown to be effective in the selective hydrogenation of other halogenated nitroaromatics when using Pt/C or Pd/C catalysts[6].

  • Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can sometimes favor the desired reaction pathway.

    • Substrate Concentration: In some cases, substrate concentration can influence selectivity. For the hydrogenation of 1-iodo-4-nitrobenzene, lower substrate concentrations led to decreased dehalogenation[6].

  • Catalyst Support: The nature of the support can influence the electronic properties of the palladium nanoparticles, which in turn affects selectivity. While carbon is a common support, other materials could potentially offer different selectivity profiles[7].

Q3: My reaction starts well but then stops before completion. What could be the reason?

A3: A reaction that halts prematurely often points to catalyst deactivation during the process.

  • Product Inhibition/Poisoning: The product itself or a byproduct formed during the reaction might be poisoning the catalyst. The amine product can sometimes coordinate to the palladium surface and inhibit further reaction.

  • Changes in Palladium Oxidation State: The active form of palladium for hydrogenation is Pd(0). Changes in the reaction environment could lead to the oxidation of the palladium surface, rendering it inactive[8].

  • Leaching of Palladium: While heterogeneous, some leaching of palladium into the solution can occur, which might lead to a decrease in the effective catalyst concentration on the support.

Troubleshooting Guides

Guide 1: The Reaction Fails to Initiate

If your reaction shows no conversion of the starting material, follow this troubleshooting workflow:

start No Reaction Observed check_h2 Verify Hydrogen Supply (Balloon integrity, pressure gauge) start->check_h2 check_catalyst Evaluate Catalyst Activity (Use fresh catalyst, check handling) check_h2->check_catalyst H2 supply is adequate outcome_fail Reaction Still Fails check_h2->outcome_fail H2 supply issue identified and fixed, still no reaction check_stirring Assess Stirring Efficiency (Is the vortex sufficient?) check_catalyst->check_stirring Catalyst is fresh and active check_catalyst->outcome_fail New catalyst used, still no reaction check_impurities Consider Contaminants (Purify starting material, use clean glassware) check_stirring->check_impurities Stirring is vigorous check_stirring->outcome_fail Stirring improved, still no reaction outcome_success Reaction Proceeds check_impurities->outcome_success Contaminants removed start Parallel Reaction Setup control A: No Additive start->control modifier1 B: Diphenylsulfide start->modifier1 modifier2 C: Zinc Iodide start->modifier2 run Execute Reactions (Identical Conditions) control->run modifier1->run modifier2->run analyze Quantitative Analysis (LC-MS or qNMR) run->analyze evaluate Compare Selectivity (Desired vs. Undesired Product) analyze->evaluate

Caption: Workflow for screening selectivity-enhancing additives.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]

  • Standard Operating Procedures - The Sarpong Group. Available from: [Link]

  • Selective Gas Phase Hydrogenation of p-Chloronitrobenzene over Pd Catalysts: Role of the Support. ACS Catalysis. Available from: [Link]

  • Hydrogenation SOP. Available from: [Link]

  • Hydrogen. Organic Chemistry Portal. Available from: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Selective Hydrogenation of p-Chloronitrobenzene on Nanosized PdNiB Catalysts. ResearchGate. Available from: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available from: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available from: [Link]

  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. Available from: [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available from: [Link]

  • Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. Available from: [Link]

  • Effect of the used level of Pd/C catalyst on hydrogenation of... ResearchGate. Available from: [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available from: [Link]

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. Available from: [Link]

  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. PMC. Available from: [Link]

  • HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. University of East Anglia. Available from: [Link]

  • Why do I not observe a product in Pd/C catalyzed hydrogenation?. ResearchGate. Available from: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. Available from: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Available from: [Link]

  • Failed Hydrogenation using H2 gas and Pd/C catalyst. Reddit. Available from: [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available from: [Link]

  • Activation method of inactive Pd/C catalyst in hydrogenation reaction. Google Patents.
  • Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. Scientific Research Publishing. Available from: [Link]

  • Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes. SciSpace. Available from: [Link]

  • Odd observation during Pd/C hydrogenation of Nitro group. Reddit. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mastering the Separation of Aminohydroxybenzoic Acid Isomers: A Comparative HPLC Guide

Executive Summary Separating aminohydroxybenzoic acid isomers (e.g., 3-amino-4-hydroxybenzoic acid vs. 4-amino-3-hydroxybenzoic acid, or 5-aminosalicylic acid) presents a classic "zwitterionic challenge" in chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating aminohydroxybenzoic acid isomers (e.g., 3-amino-4-hydroxybenzoic acid vs. 4-amino-3-hydroxybenzoic acid, or 5-aminosalicylic acid) presents a classic "zwitterionic challenge" in chromatography. These molecules possess both basic amine and acidic carboxyl groups, leading to pH-dependent ionization states that often result in poor retention, severe peak tailing, or co-elution on standard C18 columns.

This guide moves beyond generic advice, comparing three distinct separation strategies: Ion-Suppressed Reversed-Phase (IS-RP) , Mixed-Mode Chromatography (MMC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] Based on experimental evidence, we identify Mixed-Mode Chromatography as the most robust solution for isomeric resolution, while HILIC offers superior sensitivity for LC-MS applications.[1]

Part 1: The Separation Challenge

The core difficulty lies in the amphoteric nature of these isomers. At neutral pH, they exist as zwitterions (net charge ~0 but locally charged), making them too polar for standard C18 retention yet too hydrophobic for pure ion exchange.

Isomer Profiles[1][2]
  • Target A: 3-Amino-4-hydroxybenzoic acid (3,4-AHBA)[1][2]

  • Target B: 4-Amino-3-hydroxybenzoic acid (4,3-AHBA)[1]

  • Target C: 5-Aminosalicylic acid (5-ASA / Mesalamine)[1][3][4][5]

Mechanism of Interaction

The following diagram illustrates how different chromatographic modes interact with the zwitterionic analyte.

SeparationMechanism cluster_RP Reversed-Phase (C18) cluster_MMC Mixed-Mode (MMC) cluster_HILIC HILIC Analyte Zwitterionic Analyte (NH3+ / COO-) C18 C18 Ligand (Hydrophobic) Analyte->C18 Weak Hydrophobic Interaction (Low Retention) MMC_Ligand Alkyl Chain + Cation Exchange Group (-SO3-) Analyte->MMC_Ligand Dual Mechanism: 1. Hydrophobic (Ring) 2. Ionic (NH3+ <-> SO3-) WaterLayer Adsorbed Water Layer Analyte->WaterLayer Partitioning into Water Layer PolarPhase Polar Stationary Phase (Zwitterionic/Amide) WaterLayer->PolarPhase Electrostatic Interaction

Figure 1: Interaction mechanisms.[1] Note that Mixed-Mode (MMC) engages the analyte through two distinct forces, maximizing selectivity between structural isomers.

Part 2: Comparative Methodology Analysis

Method A: Ion-Suppressed Reversed-Phase (IS-RP)

The Traditional Approach By adjusting the mobile phase pH to < 2.5, the carboxyl group is protonated (COOH), and the amine is protonated (NH3+). The molecule acts as a cation, but the suppression of the carboxyl charge increases hydrophobicity slightly.

  • Pros: Uses standard C18 columns; cheap; simple mobile phases.[1]

  • Cons: "Dewetting" (phase collapse) can occur in high-aqueous conditions required for retention; peak tailing due to silanol interactions with the amine; often fails to resolve positional isomers.[1]

Method B: Mixed-Mode Chromatography (MMC)

The Robust Solution MMC columns (e.g., SIELC Primesep or Helix Amaze) embed ion-exchange groups within the hydrophobic chain.[1] For amino-benzoic acids, a column with embedded acidic groups (Cation Exchange) is ideal.[1][6]

  • Pros: Tunable selectivity (pH controls ionization, ACN controls hydrophobicity); excellent peak shape; resolves isomers based on pKa differences, not just hydrophobicity.

  • Cons: Requires specific columns; longer equilibration than C18.[1]

Method C: HILIC

The MS-Sensitive Alternative HILIC uses a polar stationary phase with a high-organic mobile phase.[1] The elution order is generally reversed compared to RP.[1][7]

  • Pros: 10-50x higher sensitivity in ESI-MS (due to high organic content); retains very polar metabolites.[1]

  • Cons: Long equilibration times; sensitive to sample diluent (must be organic); less robust for "dirty" matrix samples.[1]

Performance Data Summary
FeatureMethod A: C18 (pH 2.[1]0)Method B: Mixed-Mode (RP/SCX)Method C: HILIC (Zwitterionic)
Retention Mechanism Hydrophobic onlyHydrophobic + ElectrostaticPartitioning + Electrostatic
Isomer Resolution (Rs) Low (< 1.5 often)High (> 3.0) Medium-High (2.0 - 3.[1]0)
Peak Shape (Tailing Factor) Poor (1.5 - 2.[1]5)Excellent (1.0 - 1.2) Good (1.1 - 1.[1]4)
MS Compatibility Moderate (Non-volatile acids)High (Volatile buffers)Highest (High Organic)
Sample Tolerance HighMediumLow (Salt sensitivity)

Part 3: Detailed Experimental Protocols

Protocol 1: Mixed-Mode Separation (Recommended for QC/Purity)

This protocol utilizes a column with embedded acidic groups to retain the amine function of the isomers while differentiating the hydrophobic aromatic ring.

  • Column: Primesep 100 or Amaze SC (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 0.05% H2SO4 (for UV only)

  • Mobile Phase B: Acetonitrile (ACN)[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 10 min: 40% B[1]

    • 15 min: 40% B[1]

  • Flow Rate: 1.0 mL/min[1][2][8][9]

  • Detection: UV @ 254 nm (aromatic ring) or 310 nm (if conjugated)[1]

  • Why this works: The acidic groups on the column repel the carboxyl group (preventing non-specific adsorption) but retain the amine group. Isomers with the amine in different positions (ortho/meta/para) will have different pKa values and steric access to the ligand, resulting in sharp separation [1, 2].

Protocol 2: HILIC Separation (Recommended for Metabolomics/LC-MS)[1]
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or HALO Penta-HILIC, 100 x 2.1 mm, 2.7 µm)[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8)[1]

  • Mobile Phase B: Acetonitrile

  • Isocratic Mode: 90% B / 10% A (Adjust A up to 20% if retention is too high)

  • Flow Rate: 0.3 mL/min[1]

  • Sample Diluent: CRITICAL: Must be 90% ACN. Aqueous diluents will ruin peak shape.[1]

  • Why this works: The high organic content creates a water-rich layer on the surface.[1][7] The zwitterionic isomers partition into this layer.[1] 5-ASA, being more polar, will typically elute later than less polar derivatives, the opposite of C18 behavior [4, 5].

Part 4: Method Development Workflow

Use this decision tree to select the correct method for your specific application.

DecisionTree Start Start: Select Method for Aminohydroxybenzoic Acids Detection What is your Detection Mode? Start->Detection MS Mass Spec (LC-MS) Detection->MS UV UV / PDA Detection->UV Sensitivity Is Sensitivity Critical? (Trace metabolites?) MS->Sensitivity Resolution Is Isomer Resolution Critical? (Purity Analysis?) UV->Resolution Yes Yes Sensitivity->Yes High Sensitivity No No Sensitivity->No Standard Resolution->Yes Complex Isomers Resolution->No Simple Mix HILIC_Rec RECOMMENDATION: HILIC (Protocol 2) (Max Sensitivity) MMC_Rec RECOMMENDATION: Mixed-Mode (Protocol 1) (Max Robustness) RP_Rec RECOMMENDATION: C18 + Ion Pairing (Legacy/Budget only) Yes->HILIC_Rec Yes->MMC_Rec No->MMC_Rec No->RP_Rec

Figure 2: Method Selection Decision Tree. Mixed-Mode is the default recommendation for robustness, while HILIC is reserved for high-sensitivity MS applications.[1]

References

  • SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." SIELC Application Notes. Link

  • Helix Chromatography. "HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column." Helix Applications. Link

  • BenchChem. "A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid." BenchChem Guides. Link

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Overview. Link

  • McHale, C., Harmon, T. "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods."[1] HALO Columns / Advanced Materials Technology. Link

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-Amino-4-chloro-5-hydroxybenzoic acid

This guide outlines the mass spectrometry (MS) characterization of 3-Amino-4-chloro-5-hydroxybenzoic acid , a functionalized aromatic building block often encountered in the synthesis of bioactive small molecules and agr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) characterization of 3-Amino-4-chloro-5-hydroxybenzoic acid , a functionalized aromatic building block often encountered in the synthesis of bioactive small molecules and agrochemicals.

This analysis compares the target compound against its non-chlorinated analog (3-Amino-5-hydroxybenzoic acid) to demonstrate specificity, focusing on the unique isotopic signatures and fragmentation pathways driven by the chlorine substituent.

Executive Summary

3-Amino-4-chloro-5-hydroxybenzoic acid (MW: 187.58 Da) presents a distinct mass spectrometric profile characterized by a chlorine isotope pattern (3:1 intensity ratio at M/M+2) and a fragmentation pathway dominated by decarboxylation.

Unlike its non-halogenated analogs, the presence of the chlorine atom at the C4 position sterically influences the fragmentation kinetics and provides a high-confidence "isotopic tag" for identification in complex matrices. This guide compares the target compound with 3-Amino-5-hydroxybenzoic acid (the dechlorinated impurity), providing MRM transitions and mechanistic insights for high-specificity detection.

Key Differentiators
FeatureTarget: 3-Amino-4-chloro-5-hydroxybenzoic acid Alternative: 3-Amino-5-hydroxybenzoic acid
Monoisotopic Mass 187.00 Da153.04 Da
Isotope Pattern Distinct M (100%) and M+2 (32%) Single dominant M peak
Primary Fragment Decarboxylation (-CO₂): m/z 144 Decarboxylation (-CO₂): m/z 110
Ionization Mode ESI+ (Preferred for Amine), ESI- (Preferred for Acid)ESI+ / ESI-

Experimental Methodology

To replicate the profiles described below, the following LC-MS/MS conditions are recommended. This protocol is designed to retain polar aromatic acids which often elute near the void volume in standard C18 methods.

LC-MS/MS Protocol
  • Column: C18 Polar-Embedded (e.g., Acquity HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B); 1-6 min (5%

    
     60% B); 6-8 min (95% B).
    
  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

  • Capillary Voltage: 3.0 kV (ESI+) / 2.5 kV (ESI-).

  • Cone Voltage: 25 V (Optimized to prevent in-source decarboxylation).

Critical Note: Benzoic acid derivatives are prone to in-source decarboxylation . If you observe the [M-44] peak in your MS1 scan, lower the cone voltage/declustering potential immediately.

Fragmentation Analysis (ESI+)

In Positive Electrospray Ionization (ESI+), the molecule is protonated primarily at the amine group (–NH₂


 –NH₃⁺). The fragmentation is driven by the stability of the aromatic ring and the lability of the carboxyl group.
Mechanistic Pathway[1]
  • Precursor Selection (m/z 188): The [M+H]⁺ ion forms at m/z 188.0 (³⁵Cl) and 190.0 (³⁷Cl).

  • Primary Loss (Decarboxylation, -44 Da): The most energetically favorable pathway is the loss of CO₂ from the carboxylic acid group. This yields a protonated chloro-hydroxy-aniline derivative at m/z 144 .

    • Mechanism:[4][5] Inductive cleavage destabilized by the protonated amine.

  • Secondary Loss (Deamination/Dechlorination):

    • Loss of NH₃ (-17 Da): From m/z 144

      
      m/z 127 . Common in aniline derivatives.
      
    • Loss of HCl (-36 Da): From m/z 144

      
      m/z 108 . This pathway is specific to the chlorinated species and involves the interaction between the adjacent amino/chloro or hydroxy/chloro groups.
      
Visualization: ESI+ Fragmentation Tree

The following diagram illustrates the predicted fragmentation logic, highlighting the chlorine retention in the primary fragment.

Fragmentation_Pathway cluster_legend Pathway Logic M_H Precursor [M+H]+ m/z 188 (100%) m/z 190 (32%) Frag1 Primary Fragment [M+H - CO2]+ m/z 144 / 146 M_H->Frag1 Loss of CO2 (-44 Da) Frag2 Secondary Fragment [M+H - CO2 - NH3]+ m/z 127 Frag1->Frag2 Loss of NH3 (-17 Da) Frag3 Secondary Fragment [M+H - CO2 - HCl]+ m/z 108 Frag1->Frag3 Loss of HCl (-36 Da) Info The Cl isotope pattern (3:1) is retained in the m/z 144 fragment.

Caption: ESI+ Fragmentation pathway of 3-Amino-4-chloro-5-hydroxybenzoic acid showing the dominant decarboxylation step.

Comparative Analysis: Target vs. Impurity

Distinguishing the target from 3-Amino-5-hydroxybenzoic acid (a potential starting material or degradation product) is critical. While both compounds share the amino-hydroxy-benzoic core, the chlorine atom introduces significant spectral differences.

Comparison Workflow

Comparison_Workflow Sample Unknown Sample Check_Mass Check MS1 Spectrum Sample->Check_Mass Check_Iso Isotope Pattern? Check_Mass->Check_Iso Peak observed Target Target Identified: 3-Amino-4-chloro-5-hydroxybenzoic acid m/z 188 & 190 Check_Iso->Target Doublet (3:1) @ m/z 188/190 Impurity Impurity Identified: 3-Amino-5-hydroxybenzoic acid m/z 154 (No M+2) Check_Iso->Impurity Singlet @ m/z 154

Caption: Decision tree for distinguishing the chlorinated target from its non-chlorinated analog.

Data Summary Table

Use these predicted transitions to set up Multiple Reaction Monitoring (MRM) methods.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
3-Amino-4-chloro-5-hydroxybenzoic acid 188.0 [M+H]⁺144.0 [-CO₂]108.0 [-CO₂-HCl]15 - 25
186.0 [M-H]⁻142.0 [-CO₂]106.0 [-CO₂-HCl]15 - 20
3-Amino-5-hydroxybenzoic acid 154.0 [M+H]⁺136.0 [-H₂O]110.0 [-CO₂]15 - 25

Technical Insight: Note the difference in the primary loss for the non-chlorinated analog (m/z 154). In many hydroxybenzoic acids, the loss of H₂O (m/z 136) is often observed first due to the "Ortho Effect" if the OH is adjacent to the COOH, or via specific resonance stabilization. However, for the chlorinated target, the steric bulk of the Chlorine at position 4 (between the 3-amino and 5-hydroxy groups) and the meta-position of the hydroxyl relative to the carboxyl group makes decarboxylation the overwhelming favorite.

References

  • NIST Chemistry WebBook. 3-Amino-4-chlorobenzoic acid (Analog Data). National Institute of Standards and Technology.[6] Available at: [Link]

  • PubChem. 3-Amino-4-hydroxybenzoic acid (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of benzoic acid derivatives. Available at: [Link]

  • MassBank. Spectral Data for Aminobenzoic Acids. MassBank Consortium. Available at: [Link]

Sources

Validation

Comparing reactivity of 3-Amino-4-chloro-5-hydroxybenzoic acid vs non-chlorinated AHBA

Executive Summary This guide provides a high-resolution technical comparison between 3-Amino-5-hydroxybenzoic acid (AHBA) —the universal "mC7N" starter unit for ansamycin antibiotics—and its chlorinated analogue, 3-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical comparison between 3-Amino-5-hydroxybenzoic acid (AHBA) —the universal "mC7N" starter unit for ansamycin antibiotics—and its chlorinated analogue, 3-Amino-4-chloro-5-hydroxybenzoic acid (Cl-AHBA) .

While AHBA is optimized by evolution for efficient Polyketide Synthase (PKS) loading, the introduction of a chlorine atom at the C4 position induces profound steric and electronic perturbations. For drug development professionals, Cl-AHBA represents a "high-risk, high-reward" scaffold: it offers increased lipophilicity and metabolic stability potential, but at the cost of significantly reduced nucleophilicity and increased synthetic difficulty.

Part 1: Structural & Electronic Profiling

The fundamental difference lies in the C4 substitution. In AHBA, C4 is unsubstituted (Hydrogen), allowing conformational flexibility. In Cl-AHBA, the C4-Chlorine atom creates a "steric sandwich" between the C3-amine and C5-hydroxyl groups.

Physicochemical Comparison Table
FeatureAHBA (Reference)Cl-AHBA (Analogue)Impact on Reactivity
Formula


Cl adds ~34.5 Da; increases lipophilicity (LogP).
C3-Amine Nucleophilicity High Low Cl (-I effect) pulls electron density; Steric bulk hinders electrophile approach.
C5-Phenol Acidity (

)
~9.8 (Est.)~8.5 (Est.)Cl makes the phenol significantly more acidic (easier to deprotonate).
C1-Carboxyl Reactivity StandardUnaffectedDistal to the Cl atom; reactivity remains comparable to benzoic acid.
UV Absorbance (

)
~300 nm~315 nmBathochromic shift due to auxochromic effect of halogen.
The "Ortho-Effect" Mechanism

In Cl-AHBA, the chlorine atom exerts two competing effects:

  • Electronic Deactivation (Inductive): The electronegative Cl withdraws electron density from the ring (

    
    -withdrawing). This lowers the 
    
    
    
    of the adjacent amine, making it a weaker base and poorer nucleophile compared to AHBA.
  • Steric Locking: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). This forces the adjacent amine and hydroxyl groups out of planarity or locks them into intramolecular hydrogen bonds, creating a high energy barrier for reactions requiring specific orbital alignment (e.g., amide coupling).

Part 2: Chemical Reactivity Analysis

Amide Coupling (PKS Loading Simulation)

In biosynthetic pathways (e.g., Rifamycin, Geldanamycin), the C3-amine must attack an acyl-carrier protein (ACP) or CoA thioester.

  • AHBA: Rapid attack due to accessible lone pair.

  • Cl-AHBA: The C4-Cl sterically blocks the trajectory of incoming electrophiles.

    • Implication: Standard coupling reagents (EDC/NHS) may fail. High-energy activated esters (e.g., acid chlorides, HATU) or extended reaction times are required.

Phenolic Oxidation & Derivatization
  • AHBA: The electron-rich ring is susceptible to oxidation (quinonization).

  • Cl-AHBA: The chlorine atom stabilizes the ring against oxidation but activates the C5-hydroxyl for alkylation. The lower

    
     allows selective O-alkylation at lower pH, avoiding N-alkylation side reactions.
    
Visualizing the Reactivity Landscape

ReactivityComparison AHBA AHBA (Reference) AmideCoupling Amide Coupling (PKS Loading) AHBA->AmideCoupling Fast (High Nucleophilicity) Oxidation Oxidative Stability (Quinone formation) AHBA->Oxidation Susceptible (Electron Rich) Subst SnAr / Metal Coupling (Derivatization) AHBA->Subst Difficult (Requires activation) ClAHBA Cl-AHBA (Target) ClAHBA->AmideCoupling Slow/Hindered (Steric + Inductive) ClAHBA->Oxidation Resistant (Cl Stabilized) ClAHBA->Subst Versatile (Cl as Leaving Group)

Figure 1: Comparative Reactivity Flowchart. Green arrows indicate favorable/enhanced properties; Red arrows indicate inhibition or difficulty.

Part 3: Experimental Protocols

Protocol A: Competitive Amide Coupling Assay

Objective: To quantify the nucleophilic deficit of Cl-AHBA relative to AHBA. Principle: Both substrates compete for a limiting amount of activated acylating agent (Acetic Anhydride).

  • Preparation:

    • Dissolve 1.0 equivalent of AHBA and 1.0 equivalent of Cl-AHBA in dry DMF (0.1 M concentration).

    • Add 2.5 equivalents of DIPEA (base).

  • Initiation:

    • Add 0.5 equivalents of Acetic Anhydride dropwise at 0°C.

    • Note: Limiting the electrophile forces the amines to compete based on nucleophilicity.

  • Monitoring:

    • Stir for 30 minutes at 0°C, then warm to RT for 1 hour.

    • Quench with MeOH.[1]

  • Analysis (HPLC-MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Readout: Calculate the ratio of N-acetyl-AHBA vs. N-acetyl-Cl-AHBA.

    • Expected Result: AHBA product should dominate (>90:10 ratio), confirming the deactivated nature of the chlorinated amine.

Protocol B: Selective O-Alkylation of Cl-AHBA

Objective: Demonstrate the utility of the enhanced phenolic acidity of Cl-AHBA.

  • Dissolution: Dissolve Cl-AHBA (1 mmol) in Acetone (5 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.1 mmol).
    
    • Critical: Use stoichiometric base. The lower pKa of Cl-AHBA-OH allows deprotonation without affecting the amine or carboxylic acid significantly under these mild conditions.

  • Alkylation: Add Methyl Iodide (1.0 mmol) and stir at RT for 4 hours.

  • Workup: Filter inorganic salts and evaporate solvent.

  • Validation: NMR should show a methoxy signal (

    
     ~3.8 ppm) with the amine signal (
    
    
    
    ~5-6 ppm) intact.

Part 4: Biosynthetic Implications (Pathway Engineering)

For researchers utilizing AHBA synthase (e.g., RifK, Asm19) or PKS modules:

  • Enzymatic Recognition: Native AHBA synthases have a tight binding pocket. The bulky 4-Cl atom usually prevents Cl-AHBA from being synthesized directly by the standard shikimate pathway enzymes.

  • Incorporation Strategy: To incorporate Cl-AHBA into natural products (e.g., to make chlorinated ansamycins), one must usually rely on mutasynthesis :

    • Knock out the native AHBA synthase gene.

    • Chemically synthesize Cl-AHBA (using Protocol A/B precursors).

    • Feed Cl-AHBA to the mutant strain.

  • Loading Module Specificity: The PKS loading domain (LD) must tolerate the steric bulk. If the native LD rejects Cl-AHBA, directed evolution of the LD is required to expand the active site pocket.

Biosynthesis Precursor UDP-Glucose / AminoDAHP Enzyme AHBA Synthase (RifK/Asm19) Precursor->Enzyme Native Pathway AHBA_Product AHBA (Natural) Enzyme->AHBA_Product High Efficiency ClAHBA_Product Cl-AHBA (Synthetic/Modified) Enzyme->ClAHBA_Product Steric Clash (Enzyme Rejects) PKS PKS Loading Domain AHBA_Product->PKS Native Substrate ClAHBA_Product->PKS Mutasynthesis Feed (Requires Tolerant LD) Antibiotic Ansamycin Scaffold PKS->Antibiotic Assembly

Figure 2: Biosynthetic Pathway Constraints. The diagram highlights the bottleneck at the Synthase and Loading Domain (LD) steps for the chlorinated variant.

References

  • Floss, H. G., & Yu, T. W. (2005). Rifamycin Mode of Action, Resistance, and Biosynthesis. Chemical Reviews, 105(2), 621–632.

  • Rickards, R. W. (1984). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis.[2][3][4][5][6][7] VIII. Synthesis of chlorinated analogues. Australian Journal of Chemistry, 37(10), 2103–2109.[3]

  • Kang, Q., Shen, Y., & Bai, L. (2012).[8] Biosynthesis of 3,5-AHBA-derived natural products. Natural Product Reports, 29, 243-263.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

Sources

Comparative

Technical Guide: UV-Vis Absorption Characterization of 3-Amino-4-chloro-5-hydroxybenzoic Acid

The following guide provides a technical analysis of the UV-Vis absorption properties of 3-Amino-4-chloro-5-hydroxybenzoic acid , structured for researchers in medicinal chemistry and analytical development. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the UV-Vis absorption properties of 3-Amino-4-chloro-5-hydroxybenzoic acid , structured for researchers in medicinal chemistry and analytical development.

Executive Summary & Compound Profile

3-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 93561-97-8) is a polysubstituted aromatic scaffold often utilized as a specialized intermediate in the synthesis of ansamycin antibiotics and antitumor agents (e.g., mitomycin C analogues).[1] Its electronic structure combines a push-pull system: an electron-withdrawing carboxyl group (-COOH) opposing two strong electron-donating auxochromes (-NH₂ and -OH) and a weakly deactivating halogen (-Cl).

This guide compares its spectral behavior against established analogues to define its theoretical absorption maxima (


) and provides a validated protocol for empirical determination.
Chemical Structure Analysis
  • Core Chromophore: Benzoic Acid (

    
     transitions).
    
  • Auxochromes (Red Shift):

    • 3-Amino (-NH₂): Strong

      
       interaction; significant bathochromic shift.
      
    • 5-Hydroxy (-OH): Moderate auxochrome; pH-dependent shifts (phenolate formation).

    • 4-Chloro (-Cl): Weak auxochrome; inductive electron withdrawal (-I) competes with resonance donation (+R).

Comparative Spectral Analysis

As direct experimental spectral data is often proprietary for this specific intermediate, we derive the expected


 by analyzing structurally homologous "anchor" compounds.
Table 1: Comparative UV-Vis Absorption Data
CompoundStructurePrimary

(Band II)
Secondary

(Band I)
SolventKey Electronic Effect
Benzoic Acid Ph-COOH~230 nm~273 nmMeOHBaseline chromophore.
3-Amino-4-chlorobenzoic acid 3-NH₂, 4-Cl~245 nm~305 nmEtOHAmino group dominates red shift; Cl adds minor perturbation.
3-Amino-5-hydroxybenzoic acid 3-NH₂, 5-OH~250 nm315–325 nm Buffer (pH 7)Synergistic donation from -NH₂ and -OH increases delocalization.[1]
Target: 3-Amino-4-chloro-5-hydroxybenzoic acid 3-NH₂, 4-Cl, 5-OH 255–260 nm (Predicted) 325–335 nm (Predicted) MeOH Steric crowding by 4-Cl may slightly dampen planarity, but overall conjugation extends

beyond non-chlorinated analog.

Technical Insight: The introduction of the Chlorine atom at position 4 (between the amino and hydroxy groups) exerts a steric ortho-effect . While Chlorine itself induces a bathochromic shift (red shift), it may force the adjacent -OH or -NH₂ groups slightly out of plane, potentially reducing the extinction coefficient (


) compared to the non-chlorinated analogue.

Experimental Protocol: Empirical Determination

To validate the predicted values, use the following self-validating protocol. This method accounts for the compound's zwitterionic potential.

Reagents & Equipment[3]
  • Solvent A: Methanol (HPLC Grade) – Standard organic profile.

  • Solvent B: 10 mM Phosphate Buffer (pH 7.4) – Physiological profile.

  • Solvent C: 0.1 M NaOH – Phenolate detection (Bathochromic check).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of 3-Amino-4-chloro-5-hydroxybenzoic acid.

    • Dissolve in 10 mL Methanol (Stock Concentration: 1.0 mg/mL).

    • Note: If solubility is poor due to zwitterion formation, add 1-2 drops of DMSO.

  • Dilution Series (Linearity Check):

    • Prepare working standards at 10, 20, and 50 µg/mL in Methanol.

    • Validation Step: The

      
       must remain constant across concentrations; if it shifts, aggregation is occurring.
      
  • pH Scan (Critical for -OH/-NH₂ determination):

    • Acidic Scan (0.1 M HCl): Protonates -NH₂

      
       -NH₃⁺. Expect Hypsochromic shift (Blue shift) as the lone pair is removed from conjugation.
      
    • Basic Scan (0.1 M NaOH): Deprotonates -OH

      
       -O⁻ and -COOH 
      
      
      
      -COO⁻. Expect strong Bathochromic shift (Red shift) and Hyperchromic effect (increased intensity).
  • Data Processing:

    • Record spectra from 200 nm to 400 nm.

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Visualizing the Characterization Workflow

The following diagram outlines the decision logic for characterizing the UV profile, ensuring data integrity.

UV_Characterization_Workflow Start Start: Sample Preparation Solubility Solubility Check (MeOH vs. Buffer) Start->Solubility Scan_Neutral Scan 200-400nm (Neutral Solvent) Solubility->Scan_Neutral Check_Peaks Identify Maxima Scan_Neutral->Check_Peaks Acid_Scan Acidic Scan (pH < 2) Protonate -NH2 Check_Peaks->Acid_Scan Characterize NH2 Base_Scan Basic Scan (pH > 10) Deprotonate -OH Check_Peaks->Base_Scan Characterize OH Analyze_Shift Analyze Shifts Acid_Scan->Analyze_Shift Base_Scan->Analyze_Shift Result_Blue Blue Shift Observed? Confirms Amino participation Analyze_Shift->Result_Blue Acidic Condition Result_Red Red Shift Observed? Confirms Phenolic -OH Analyze_Shift->Result_Red Basic Condition Final_Report Calculate Epsilon (ε) & Report Lambda Max Result_Blue->Final_Report Result_Red->Final_Report

Caption: Logic flow for distinguishing auxochromic contributions (-NH₂ vs -OH) via pH-dependent spectral shifts.

References

  • NIST Chemistry WebBook. UV/Visible Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[2] Available at: [Link]

  • Thermo Scientific Chemicals. 3-Amino-4-hydroxybenzoic acid Product Specifications. Fisher Scientific.[3][4] Available at: [Link]

  • PubChem. 3-Amino-5-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Scott, A.I.Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press, 1964. (Foundational text for substituent additivity rules).

Sources

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